Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

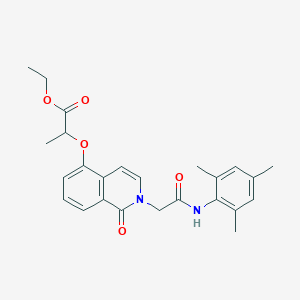

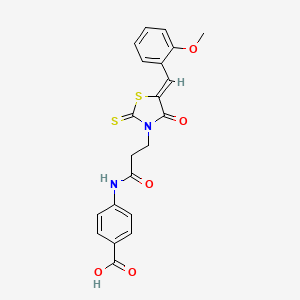

“Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride” is a chemical compound with the formula C14H18N2O3・HCl . It is produced by KISHIDA CHEMICAL CO., LTD .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride” is represented by the formula C14H18N2O3・HCl . This indicates that the molecule contains 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and one chloride ion .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride” is 298.77 . Other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Drug Design and Development

Piperidine derivatives, such as Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride, are crucial in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the creation of a wide range of biologically active molecules, making it a valuable building block in drug design.

Synthesis of Piperidine Derivatives

The synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is a significant application. These derivatives are synthesized through intra- and intermolecular reactions, which are essential for creating compounds with potential pharmacological activities .

Biological Activity Studies

Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride serves as a substrate for studying biological activity. Researchers use it to synthesize compounds and evaluate their biological effects, contributing to the discovery of new drugs .

Pharmacological Activity Research

This compound is used in pharmacological research to develop new medications. Its piperidine moiety is a common feature in drugs, and studying its pharmacological activity can lead to breakthroughs in treating various diseases .

Reference Standard for Testing

In pharmaceutical testing, Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is used as a high-quality reference standard. This ensures accurate results in analytical chemistry and quality control processes .

Chemical Education and Research

As an example of a piperidine derivative, this compound is used in chemical education to teach students about heterocyclic chemistry and the importance of nitrogen-containing cycles in drug development .

Development of Dual Inhibitors

The compound has been utilized in the design of dual inhibitors targeting clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showcasing its role in developing targeted cancer therapies .

Cost-effective Synthesis Methods

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride, is an ongoing research area. This has implications for the pharmaceutical industry’s efficiency and economics .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water . In case of swallowing, rinse mouth and seek medical attention if you feel unwell . It’s also recommended to keep away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

methyl 3-(4-aminopiperidine-1-carbonyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-3-10(9-11)13(17)16-7-5-12(15)6-8-16;/h2-4,9,12H,5-8,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJRCOSKKBJOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)

![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)

![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)

![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)

![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)